AR-42

Übersicht

Beschreibung

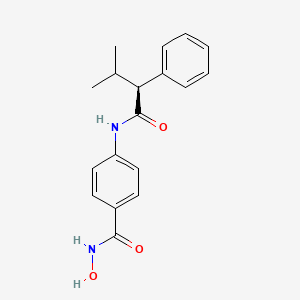

It belongs to the hydroxamate-tethered phenylbutyrate class of compounds and has shown significant antitumor and antiangiogenic activities in various cancer models . AR-42 is currently under evaluation in phase 1 and 2 clinical trials for its efficacy in treating both hematologic and solid tumor malignancies .

Wissenschaftliche Forschungsanwendungen

AR-42 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: This compound wird auf sein Potenzial als Therapeutikum zur Behandlung verschiedener Krebserkrankungen wie Plattenepithelkarzinom des Ösophagus, Bauchspeicheldrüsenkrebs und Darmkrebs untersucht .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von Histondeacetylasen, was zur Anhäufung von acetylierten Histonen und anderen Proteinen führt. Dies führt zu einer Chromatin-Remodellierung und zur Wiederherstellung der Transkriptionsaktivität von Genen, die an der Zellzyklusregulation, Apoptose und Differenzierung beteiligt sind . This compound moduliert auch mehrere Signalwege, einschließlich des PI3K/Akt-Weges, und induziert die Produktion von reaktiven Sauerstoffspezies, was zu DNA-Schäden und Apoptose führt .

Wirkmechanismus

Target of Action

AR-42 primarily targets histone deacetylases (HDACs), a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone . This process allows the histones to wrap the DNA more tightly, affecting gene expression .

Mode of Action

This compound acts by inhibiting HDACs, leading to an accumulation of acetylated histones. This change can modulate the expression of genes regulating proliferation, cell-cycle progression, and cell survival . This compound has been shown to induce growth inhibition, cell-cycle arrest, apoptosis, and activation of caspases-3/7 . It also promotes hyperacetylation of H3, H4, and alpha-tubulin, and up-regulation of p21 .

Biochemical Pathways

This compound affects multiple biochemical pathways. It down-regulates Kit, a protein involved in cell signaling, via inhibition of Kit transcription . It also disrupts the association between Kit and heat shock protein 90 (HSP90), suggesting a potential loss of HSP90 chaperone function . Furthermore, this compound down-regulates the expression of p-Akt, total Akt, phosphorylated STAT3/5 (pSTAT3/5), and total STAT3/5 .

Pharmacokinetics

It has been shown that this compound has oral bioavailability and can be detected in plasma, bone marrow, and spleen when administered to rodents

Result of Action

This compound exhibits biological activity against malignant cells, representing a promising therapeutic approach for malignant diseases . It induces growth inhibition, cell-cycle arrest, and apoptosis in malignant cells . It also down-regulates the expression of key proteins involved in cell survival and proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AR-42 involves several key steps:

Installation of a cycloalkyl ring at the α-benzylic carbon: This step is crucial for the structural integrity of the compound.

Synthesis of quaternary carboxylic acids: This involves the preparation of amides of ethyl 4-aminobenzoate.

Conversion of methyl/ethyl esters to hydroxamic acids: This is achieved using general method D, which involves the use of reagents such as ethyl 4-(3-methyl-2-phenylbutanamido)benzoate.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using microwave-driven reactions. Reagents are purchased from suppliers like Sigma-Aldrich, Combi-Blocks Inc., or Chem-Impex International Inc. The final product is characterized using techniques such as 1H NMR spectroscopy .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AR-42 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Dies beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Dies beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung ergeben kann .

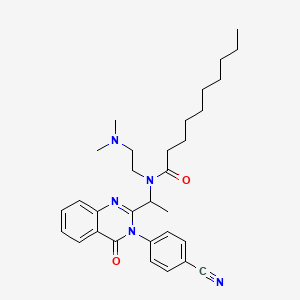

Vergleich Mit ähnlichen Verbindungen

AR-42 wird mit anderen HDAC-Inhibitoren wie Vorinostat, Trichostatin A und Depsipeptid verglichen. Obwohl alle diese Verbindungen die HDAC-Aktivität hemmen, ist this compound einzigartig in seiner starken Antitumor- und Antiangiogenese-Aktivität . Es zeigt auch ein breiteres Wirkungsspektrum gegen hämatologische und solide Tumormalignome .

Ähnliche Verbindungen:

Vorinostat: Ein weiterer HDAC-Inhibitor mit Antitumoraktivität.

Trichostatin A: Ein potenter HDAC-Inhibitor, der in der Krebsforschung eingesetzt wird.

Depsipeptid: Ein zyklischer Tetrapeptid-HDAC-Inhibitor mit Antitumoreigenschaften.

Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit erheblichem Potenzial in der Krebstherapie und anderen Anwendungen in der wissenschaftlichen Forschung ist. Seine einzigartigen Eigenschaften und das breite Wirkungsspektrum machen es zu einem wertvollen Werkzeug bei der Untersuchung der HDAC-Inhibition und ihrer Auswirkungen auf zelluläre Prozesse.

Eigenschaften

IUPAC Name |

N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMIXXKAWNLXOC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042678 | |

| Record name | OSU-HDAC42 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935881-37-1 | |

| Record name | AR-42 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935881371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-42 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REC-2282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0GG29V0AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AR-42?

A1: this compound primarily targets histone deacetylases (HDACs), particularly Class I and IIB HDACs. [, ] This inhibition leads to increased histone acetylation, affecting gene expression and various cellular processes. [, , ]

Q2: How does this compound impact cancer cells?

A2: this compound exhibits potent anti-tumor activity by inducing apoptosis, cell-cycle arrest, and inhibiting angiogenesis in various cancer cell lines. [, , , , ] It accomplishes this by modulating multiple signaling pathways, including those involving p53, p21, Stat3, and the IL-6 receptor. [, , , ]

Q3: Does this compound affect CD44 expression?

A3: Yes, research shows that this compound treatment significantly decreases CD44 expression in multiple myeloma cells. [, ] This downregulation is partly mediated by miR-9-5p, which targets IGF2BP3, a protein that stabilizes CD44 mRNA. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While this information is not explicitly provided in the provided abstracts, it is publicly available. The molecular formula of this compound is C18H20N2O3 and its molecular weight is 312.36 g/mol.

Q5: Does this compound possess any catalytic properties?

A7: this compound is not reported to have direct catalytic properties. Its mechanism of action primarily involves inhibiting the enzymatic activity of HDACs, leading to downstream cellular effects. [, , ]

Q6: Have any computational studies been conducted on this compound?

A8: Yes, computational modeling studies, including molecular docking, have been employed to investigate the binding mode of this compound and its derivatives with HDAC1. [] These studies provided insights into the structure-activity relationship and identified promising structural features for enhanced inhibitory activity. []

Q7: How do structural modifications impact the activity of this compound?

A9: Studies exploring the SAR of this compound derivatives revealed that incorporating specific structural features, like a cycloalkyl group linked via a quaternary carbon atom, significantly increased potency against Class I HDACs and cytotoxicity against cancer cell lines. [] This modification also resulted in reduced toxicity towards normal human cells. []

Q8: What is the pharmacokinetic profile of this compound?

A11: Preclinical studies in rodents revealed that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, good oral bioavailability (26% in mice and 100% in rats), and high uptake in lymphoid tissues, spleen, and bone marrow. [, ] The time to reach peak plasma concentration (Tmax) varied from 1.5 to 4 hours. []

Q9: Are there any differences in pharmacokinetics between the R- and S-enantiomers of this compound?

A12: Yes, the S-enantiomer (S-AR-42) demonstrated greater activity and a longer terminal half-life compared to the R-enantiomer in preclinical studies. [] This finding highlights the importance of stereochemistry in this compound's pharmacological activity.

Q10: What is the in vitro efficacy of this compound in different cancer models?

A13: this compound has demonstrated potent in vitro activity against various cancer cell lines, including those derived from leukemia, lymphoma, myeloma, esophageal cancer, breast cancer, pancreatic cancer, and embryonal carcinoma. [, , , , , , , , , , , , , , , , , ] It effectively inhibits cell proliferation, induces apoptosis, and reduces cell viability at low micromolar concentrations. [, , , , , , ]

Q11: Has this compound demonstrated efficacy in in vivo models?

A14: Yes, this compound has shown promising results in preclinical animal models of various cancers, including leukemia, lymphoma, myeloma, esophageal cancer, pancreatic cancer, meningioma, and mast cell disease. [, , , , , , , , , ] It significantly reduces tumor growth, prolongs survival, and ameliorates cachexia-associated symptoms. [, , , , , , , ]

Q12: Have any clinical trials been conducted with this compound?

A15: Yes, this compound has been evaluated in phase I and II clinical trials for multiple myeloma, leukemia, lymphoma, and solid tumors, demonstrating safety and preliminary evidence of clinical activity. [, , , , , ]

Q13: Are there any known resistance mechanisms to this compound?

A16: While specific resistance mechanisms to this compound have not been extensively characterized in the provided abstracts, research suggests that it might help overcome resistance to other drugs like lenalidomide in multiple myeloma by downregulating CD44 expression. [, ] Further investigation is needed to fully understand potential resistance mechanisms.

Q14: Have any biomarkers been identified for this compound efficacy?

A20: Research suggests that CD44 levels could be a potential biomarker for this compound efficacy, as its downregulation is associated with increased sensitivity to lenalidomide in multiple myeloma. [, ] Further investigation is needed to validate this finding and explore other potential biomarkers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![7-Chloro-11-(4-methyl-piperazin-1-yl)-dibenzo[b,f][1,4]oxazepine](/img/structure/B1684071.png)

![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)

![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)

![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)